[] styralyl butyrate, 3460-44-4 - The Good Scents Company ()
Alpha-Methylbenzyl butyrate is an organic compound with the molecular formula C₁₂H₁₆O₂. It is classified as an ester, specifically derived from the reaction of alpha-methylbenzyl alcohol and butyric acid. This compound is known for its fruity-floral aroma and is often utilized in the fragrance and flavor industries due to its pleasant scent profile, reminiscent of jasmine and stone fruits like apricot and apple .
Research indicates that alpha-methylbenzyl butyrate exhibits certain biological activities. It has been studied for its potential antimicrobial properties, which may make it useful in food preservation and cosmetic formulations . Additionally, its pleasant aroma contributes to its use in aromatherapy and as a fragrance component in personal care products.
Alpha-Methylbenzyl butyrate can be synthesized through several methods:
Alpha-Methylbenzyl butyrate finds applications in various fields:
Studies on interaction profiles indicate that alpha-methylbenzyl butyrate may interact with other compounds within formulations. Its compatibility with various solvents and other fragrance ingredients is crucial for formulating stable products. Research into its interactions with biological systems suggests potential synergistic effects when combined with other antimicrobial agents .
Alpha-Methylbenzyl butyrate shares structural similarities with several other esters and aromatic compounds. Here are a few notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Methyl butyrate | Ester | Fruity aroma; used in flavoring |
Ethyl 2-methylbutyrate | Ester | Fruity scent; used in perfumes |
Benzyl acetate | Ester | Sweet, fruity aroma; common in fragrances |
Alpha-Methylphenethyl acetate | Ester | Floral notes; used in high-end perfumes |
What sets alpha-methylbenzyl butyrate apart from these compounds is its specific combination of fruity-floral notes that closely resemble jasmine while also exhibiting a broader flavor profile that includes stone fruits. This unique scent makes it particularly valuable in both high-end perfumery and food flavoring applications .
Alpha-methylbenzyl butyrate, systematically designated as 1-phenylethyl butanoate according to International Union of Pure and Applied Chemistry nomenclature [1] [2], possesses the molecular formula C₁₂H₁₆O₂ with a molecular weight of 192.25 grams per mole [1] [3]. The compound is uniquely identified by its Chemical Abstracts Service registry number 3460-44-4 [1] [2] and maintains regulatory recognition under EINECS number 222-409-5 [4] and FEMA number 2686 [5].
The molecular structure consists of a butyrate ester functionality linked through a chiral carbon center to a phenyl ring system [1] [2]. The canonical Simplified Molecular Input Line Entry System representation CCCC(=O)OC(C)C1=CC=CC=C1 [1] [2] accurately depicts the connectivity pattern, while the International Chemical Identifier InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 [1] [2] provides complete structural specification including hydrogen atom positioning.
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 1-phenylethyl butanoate [1] |
Common Names | alpha-Methylbenzyl butyrate; 1-Phenylethyl butyrate; Styralyl butyrate; Methylphenylcarbinyl butyrate [2] [4] |
Molecular Formula | C₁₂H₁₆O₂ [1] [3] |
Molecular Weight (grams per mole) | 192.25 [1] [2] |
Chemical Abstracts Service Registry Number | 3460-44-4 [1] [2] |
EINECS Number | 222-409-5 [4] |
FEMA Number | 2686 [5] |
JECFA Number | 803 [5] |
Simplified Molecular Input Line Entry System | CCCC(=O)OC(C)C1=CC=CC=C1 [1] [2] |
International Chemical Identifier | InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 [1] [2] |
International Chemical Identifier Key | GGKADXREVJTZMF-UHFFFAOYSA-N [1] [2] |
The structural framework exhibits the characteristic features of aromatic esters, specifically classified as a secondary alcohol ester [6]. The ester linkage forms through the esterification reaction between alpha-methylbenzyl alcohol (1-phenylethanol) and butyric acid [6], resulting in the elimination of water and formation of the characteristic carbonyl oxygen-carbon single bond connectivity.
The aromatic component maintains the standard benzene ring geometry with equivalent carbon-carbon bond lengths and 120-degree bond angles characteristic of sp² hybridization [1] [2]. The aliphatic butyrate chain adopts a predominantly extended conformation in the gas phase, consistent with typical alkyl chain behavior in ester compounds.
The conformational landscape of alpha-methylbenzyl butyrate is governed by rotational freedom around several key bonds, particularly the ester carbonyl-oxygen linkage and the phenyl-aliphatic carbon connection. Computational studies on related phenyl esters demonstrate that these compounds typically adopt nonplanar conformations due to steric interactions and electronic effects [7].
Research on phenyl ester conformational behavior indicates that the ester moiety preferentially adopts a Z configuration (carbonyl oxygen cis to the phenyl group) in the most stable conformer [7]. The internal barrier to rotation about the carbon(1)-oxygen bond exhibits significant dependence on the dihedral angle, with computed values following the relationship: energy barrier = (-5.17 ± 0.27) sin²θ - (2.42 ± 0.27) sin²2θ, where θ represents the dihedral angle from the planar conformer [7].
Stereochemical Feature | Description |
---|---|
Stereogenic Centers | 1 [3] |
Chiral Carbon Position | Carbon-1 (attached to phenyl ring) [3] |
Optical Activity | Racemic mixture (+/-) [3] |
Enantiomeric Forms | R and S enantiomers [3] |
Configuration Assignment | Based on Cahn-Ingold-Prelog rules [8] |
Commercial Form | Typically racemic [3] |
The expectation value of the dihedral angle approaches 58 degrees at 300 Kelvin [7], indicating substantial deviation from planarity. This nonplanar arrangement minimizes steric hindrance while optimizing electronic interactions between the aromatic system and the ester functionality.
Conformational analysis of the butyrate chain reveals similarities to butyric acid conformational behavior. Matrix isolation studies of butyric acid demonstrate the coexistence of multiple conformers, including both planar (TTT) and nonplanar (G±TT) arrangements [9]. The most stable conformer exhibits a nonplanar aliphatic chain configuration, with energy barriers for conformational interconversion determined through Møller-Plesset perturbation theory calculations [9].
Unlike simple esters, alpha-methylbenzyl butyrate does not exhibit classical tautomerism due to the absence of readily exchangeable protons in positions that would facilitate keto-enol equilibria. However, the compound may undergo restricted rotation around the ester bond under certain conditions, leading to distinct rotational isomers with different spatial arrangements of the aromatic and aliphatic components.
The chiral center at the alpha position introduces additional complexity to the conformational analysis. Each enantiomer can adopt multiple conformational states, and the energy differences between these states may vary depending on the absolute configuration (R or S) of the stereogenic center [8]. This stereochemical influence extends to the preferred orientations of both the phenyl ring and the butyrate chain relative to the central chiral carbon.
Contemporary computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of alpha-methylbenzyl butyrate. Density functional theory calculations employing the B3LYP functional represent the most widely utilized methodology for organic molecular systems due to their optimal balance between computational efficiency and chemical accuracy [10] [11].
The B3LYP/def2-SVP level of theory, recognized as achieving high precision within acceptable computational cost parameters for large-scale organic molecule calculations [10], enables comprehensive geometry optimization and property prediction. This computational approach successfully reproduces experimental molecular properties with mean absolute errors typically below 2.2 kilocalories per mole for bond dissociation energies [12].
Quantum chemical calculations predict specific geometric parameters for the optimized molecular structure. The phenyl ring maintains characteristic aromatic bond lengths, with carbon-carbon distances approximating 1.39 Ångstroms and carbon-hydrogen bonds measuring approximately 1.08 Ångstroms [13]. The ester carbonyl bond length is predicted to be approximately 1.21 Ångstroms, consistent with typical carbonyl double bond characteristics [13].
The computational predictions indicate that the carbon-oxygen single bond in the ester linkage exhibits a length of approximately 1.34 Ångstroms [13], while the carbon-carbon bond connecting the chiral center to the phenyl ring measures approximately 1.51 Ångstroms [14]. These bond lengths reflect the sp³ hybridization of the chiral carbon and the sp² character of the carbonyl carbon.
Physical Property | Value |
---|---|
Physical State | Liquid [15] |
Appearance | Colorless oily liquid [15] |
Density (grams per cubic centimeter) | 0.99 [15] |
Boiling Point | 83-84°C (3 millimeters mercury) [15] |
Solubility in Water | Insoluble [15] |
Solubility in Organic Solvents | Soluble in oils and organic solvents [15] |
LogP | 3.09090 [15] |
Vibrational frequency calculations provide comprehensive predictions of infrared and Raman spectroscopic properties. The carbonyl stretching frequency is computationally predicted to occur near 1750 wavenumbers, characteristic of aliphatic ester carbonyls [16]. Aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber region, while carbon-hydrogen stretching frequencies span the 2850-3100 wavenumber range [16].
Electronic property calculations reveal the compound's polarizability and dipole moment characteristics. The molecular dipole moment arises primarily from the ester functionality, with the carbonyl oxygen carrying partial negative charge balanced by partial positive charges on the carbonyl carbon and the alpha carbon [16]. This charge distribution influences the compound's solubility behavior and intermolecular interaction patterns.
Thermodynamic property predictions indicate standard enthalpy of formation values consistent with similar aromatic esters. The compound exhibits moderate thermal stability, with calculated bond dissociation energies suggesting that the weakest bonds involve carbon-hydrogen cleavages rather than carbon-carbon or carbon-oxygen ester bond rupture [12].
The computational analysis supports the experimental observation that alpha-methylbenzyl butyrate exists as a racemic mixture under normal synthetic conditions [3]. Energy calculations for both R and S enantiomers yield essentially identical values, confirming the equal thermodynamic stability of both stereoisomeric forms in the absence of chiral environments.
The Fischer esterification reaction represents the most widely employed method for synthesizing alpha-methylbenzyl butyrate through the direct condensation of alpha-methylbenzyl alcohol with butyric acid [1] [2]. This classical approach involves the acid-catalyzed reaction between the carboxylic acid and alcohol components to form the desired ester product along with water as a byproduct [3] [4].
The mechanistic pathway proceeds through a well-established six-step process characterized by the PADPED sequence: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [1] [5]. Initially, the carbonyl oxygen of butyric acid undergoes protonation by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [3] [6]. Subsequently, alpha-methylbenzyl alcohol performs a nucleophilic attack on the activated carbonyl center, forming a tetrahedral intermediate [4] [7]. The mechanism continues through proton transfer steps, followed by water elimination and final deprotonation to yield the target ester [1] [8].
Catalyst selection plays a crucial role in optimizing reaction efficiency. Commonly employed catalysts include sulfuric acid, para-toluenesulfonic acid, and Lewis acids such as scandium(III) triflate [2] [9]. The concentration of acid catalyst typically ranges from 1-5 mol%, with higher concentrations potentially leading to side reactions and equipment corrosion concerns [10] [11]. Temperature control remains critical, with optimal ranges between 60-110°C depending on substrate volatility and desired reaction kinetics [2] [9].
The equilibrium nature of Fischer esterification necessitates strategies to drive the reaction toward product formation [3] [11]. Excess alcohol utilization, typically in ratios of 1:2 to 1:5 (acid:alcohol), helps shift the equilibrium position favorably [8] [2]. Additionally, continuous water removal through Dean-Stark distillation or molecular sieve employment proves essential for achieving high conversion rates [11] [6].
Table 1 summarizes the key parameters for Fischer esterification of alpha-methylbenzyl butyrate, including optimal temperature ranges, catalyst types, and typical yield expectations.
Azeotropic distillation represents an advanced approach for enhancing esterification efficiency by simultaneously conducting reaction and water removal processes [12] [13]. This technique involves the introduction of a third component (azeotropic agent) that forms an azeotrope with water, facilitating its continuous removal from the reaction system [13] [14].
The selection of appropriate azeotropic agents proves critical for process success. Toluene emerges as the most commonly employed agent for esterification reactions due to its favorable boiling point characteristics and excellent water-carrying capacity [12] [13]. Alternative agents include para-xylene and normal-hexane, each offering specific advantages depending on the substrate volatility and desired separation characteristics [13] [15].
The azeotropic distillation process typically operates at temperatures ranging from 95-110°C, closely matching the boiling points of the ternary azeotrope formed [12] [13]. The water-azeotropic agent mixture distills overhead and passes through a phase separator where water separates as a distinct phase, allowing the azeotropic agent to return to the reaction vessel [13] [14].
This methodology offers several advantages over conventional Fischer esterification. Conversion rates typically achieve 85-98% compared to 70-85% for standard acid-catalyzed reactions [12] [13]. The continuous water removal prevents reverse hydrolysis reactions, maintaining high product selectivity throughout the process [13] [15].
Equipment requirements include specialized distillation apparatus with phase separation capabilities. The Dean-Stark trap or similar phase separator must efficiently separate the water-azeotropic agent mixture [12] [11]. Temperature control systems ensure optimal distillation conditions while preventing substrate decomposition [13] [14].
Table 2 provides comprehensive parameters for azeotropic distillation techniques, including agent selection criteria, operating conditions, and expected performance metrics.
Enzymatic synthesis of alpha-methylbenzyl butyrate through lipase-catalyzed transesterification offers an environmentally sustainable alternative to conventional chemical methods [16] [17]. This approach utilizes immobilized lipase enzymes to catalyze the formation of ester bonds under mild reaction conditions, typically avoiding harsh chemicals and extreme temperatures [18] [19].
Candida antarctica lipase B (CAL-B) demonstrates exceptional performance for butyrate ester synthesis, showing high substrate specificity and excellent conversion rates [20] [17]. Research indicates that CAL-B exhibits optimal activity at temperatures between 45-60°C, significantly lower than chemical esterification methods [18] [21]. The enzyme shows remarkable stability in organic solvents, particularly hexane and heptane, which facilitate substrate solubility and product recovery [17] [22].
The transesterification mechanism follows a ping-pong bi-bi kinetic model with competitive inhibition characteristics [16] [23]. The enzyme forms an acyl-enzyme intermediate with the acyl donor, followed by nucleophilic attack by the alcohol acceptor to form the final ester product [16] [19]. Kinetic parameters for Candida rugosa lipase in butyrate synthesis include Vmax values of 2.861 μmol/min/mg and Km values of 0.0746 M for acid substrates [16] [23].
Solvent selection significantly influences enzymatic activity and substrate solubility. Non-polar solvents such as hexane, heptane, and isooctane provide optimal environments for lipase activity while maintaining enzyme stability [24] [17]. The water activity of the reaction medium must be carefully controlled using molecular sieves to prevent hydrolysis side reactions while maintaining essential enzyme hydration [15] [19].
Substrate concentration optimization proves crucial for maximizing conversion efficiency. Typical substrate concentrations range from 0.1-0.5 M, with molar ratios of 1:1 to 1:3 (acid:alcohol) depending on the specific enzyme and reaction conditions [18] [19]. Higher substrate concentrations may lead to substrate inhibition, particularly with butyric acid, which exhibits competitive inhibition characteristics [16] [23].
Table 3 compares the performance characteristics of various lipase sources for alpha-methylbenzyl butyrate synthesis, including optimal reaction conditions and expected conversion rates.
Enzyme loading optimization represents a critical parameter for economic viability. Research demonstrates that optimal enzyme loadings range from 3-7% (w/w) relative to total substrate mass [19] [25]. Loading below 3% results in incomplete conversion within reasonable timeframes, while loadings above 7% provide diminishing returns and increased costs [26] [25]. The relationship between enzyme loading and initial reaction rate follows Michaelis-Menten kinetics until saturation occurs [25] [27].
Temperature optimization balances enzymatic activity with stability considerations. Novozym 435 exhibits maximum activity at approximately 45-50°C for ester synthesis reactions [21] [19]. Higher temperatures increase reaction rates but may lead to enzyme deactivation over extended reaction periods [26] [25]. Temperature control within ±2°C proves essential for maintaining consistent performance [21] [27].
Water activity control represents perhaps the most critical optimization parameter for ester synthesis. The presence of molecular sieves (3Å or 4Å) maintains water activity below 0.1, preventing competitive hydrolysis reactions while preserving essential enzyme hydration [15] [19]. The molecular sieve loading typically ranges from 5-10% (w/w) of the total reaction mass [21] [26].
Reaction time optimization involves balancing conversion efficiency with process economics. Most ester synthesis reactions achieve 85-95% conversion within 6-24 hours under optimal conditions [18] [25]. Extended reaction times beyond 48 hours typically provide minimal additional conversion while increasing process costs [19] [27].
Enzyme reusability studies demonstrate that Novozym 435 maintains greater than 90% of its initial activity for 5-7 consecutive reaction cycles [26] [25]. Activity gradually decreases to approximately 70-80% after 10-12 cycles, depending on reaction conditions and substrate characteristics [18] [27]. Proper enzyme recovery procedures, including washing with fresh solvent and drying, prove essential for maintaining reusability [26] [25].
Table 4 details the comprehensive optimization strategies for Novozym 435-catalyzed synthesis, including parameter ranges and performance impacts for each optimization factor.
The transition from laboratory-scale synthesis to industrial production of alpha-methylbenzyl butyrate presents numerous technical and economic challenges that must be systematically addressed [28] [29]. These challenges encompass mass transfer limitations, heat management, equilibrium control, and economic optimization considerations [30] [31].
Mass transfer limitations represent one of the primary obstacles in large-scale esterification processes [32] [33]. Poor mixing between immiscible phases, particularly in enzymatic systems, leads to reduced reaction rates and incomplete conversion [32] [34]. Traditional mechanical agitation becomes insufficient at industrial scales, necessitating advanced mixing technologies [31] [29]. Microbubble-mediated mass transfer emerges as a promising solution, enhancing interfacial area and promoting efficient substrate contact [32] [34].
Heat management challenges arise from the exothermic nature of esterification reactions combined with the large thermal mass of industrial reactors [28] [35]. Inadequate heat removal can lead to temperature excursions, catalyst deactivation, and product degradation [30] [36]. Continuous cooling systems with heat integration capabilities prove essential for maintaining optimal reaction temperatures while minimizing energy consumption [28] [35].
Equilibrium control becomes increasingly complex at industrial scales due to the accumulation of water byproduct and the establishment of unfavorable thermodynamic conditions [31] [29]. Water removal efficiency decreases with scale due to reduced surface-to-volume ratios and extended mass transfer pathways [35] [34]. Reactive distillation systems offer potential solutions but introduce significant equipment complexity and capital costs [14] [35].
Catalyst recovery and regeneration present substantial economic challenges for industrial esterification processes [37] [29]. Acid catalysts require neutralization and disposal, generating waste streams and increasing operating costs [38] [36]. Solid acid catalysts and immobilized enzymes offer improved recovery characteristics but may suffer from deactivation and fouling issues [39] [37].
Product purification challenges intensify at industrial scales due to the formation of azeotropes and the presence of unreacted substrates [30] [40]. Multiple distillation stages become necessary to achieve commercial purity specifications, significantly increasing capital and operating costs [30] [41]. Membrane separation technologies and extractive distillation offer potential alternatives but require careful economic evaluation [38] [40].
Process intensification strategies aim to address multiple challenges simultaneously through equipment integration and advanced process control [42] [35]. Reactive distillation combines reaction and separation in a single unit, potentially reducing capital costs and improving efficiency [42] [34]. However, the complexity of controlling both reaction and separation parameters in a single vessel presents significant operational challenges [35] [34].
Economic optimization requires careful consideration of raw material costs, energy consumption, catalyst expenses, and capital investment [30] [29]. The cost of separation processes often dominates the overall production economics, with distillation costs reaching $0.1345 million per ton for some ester products [34] [41]. Catalyst recycling and process integration become essential for achieving economic viability [39] [40].
Environmental compliance considerations increasingly influence industrial esterification process design [38] [43]. Solvent emissions, waste treatment requirements, and energy consumption must meet stringent regulatory standards [29] [40]. Green chemistry principles drive the adoption of environmentally benign solvents and catalysts, even when economic penalties exist [38] [43].
Table 5 summarizes the major industrial-scale production challenges, their specific manifestations, and potential mitigation strategies for alpha-methylbenzyl butyrate synthesis.